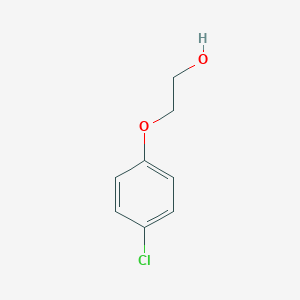

2-(4-Chlorophenoxy)ethanol

概要

説明

クロロフェタノールは主にその抗真菌特性で知られており、様々な皮膚科の用途で使用されています 。 この化合物は、エーテル基がベンゼン環に置換された芳香族化合物であるフェノールエーテル類に属します .

2. 製法

クロロフェタノールは、いくつかの方法で合成することができます。 一般的な合成経路の1つは、4-クロロフェノールとエチレンオキシドを塩基性条件下で反応させて、2-(4-クロロフェノキシ)エタノールを得る方法です 。 この反応は通常、水酸化ナトリウムなどの触媒を必要とし、完全な転換を確実にするために高温で行われます。

工業生産方法では、通常、同様の合成経路が採用されますが、規模が大きく、収率と純度を最大化するように反応条件が最適化されています。 連続フロー反応器や蒸留や結晶化などの高度な精製技術の使用は、工業環境で一般的です。

3. 化学反応の分析

クロロフェタノールは、次のような様々な化学反応を起こします。

酸化: クロロフェタノールは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて、4-クロロフェノキシ酢酸に酸化することができます。

還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を用いて、4-クロロフェノキシエタノールに還元することができます。

置換: クロロフェタノールは、求核置換反応を受けることができ、ヒドロキシル基がハロゲン化物やアミンなどの他の官能基に置き換わります。

これらの反応で使用される一般的な試薬や条件には、強酸または強塩基、高温、および所望の変換を促進する特定の触媒が含まれます。 これらの反応から生成される主な生成物には、様々なクロロフェノキシ化合物の誘導体があり、異なる分野で応用されています .

科学的研究の応用

クロロフェタノールは、様々な科学研究に幅広く応用されています。

化学: この化合物は、他の有機化合物の合成における中間体として使用され、特に除草剤や殺虫剤の製造に使用されています。

生物学: クロロフェタノールの抗真菌特性は、真菌感染症の研究や抗真菌剤の開発において、生物学研究にとって非常に価値があります。

医学: この化合物は、皮膚の真菌感染症を治療するために、皮膚科の製剤に使用されます。 その有効性と安全性は、局所抗真菌治療における好ましい選択肢となっています。

Safety and Hazards

“2-(4-Chlorophenoxy)ethanol” is considered hazardous. It is harmful in contact with skin and causes skin irritation. It also causes serious eye damage and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

準備方法

Chlorophetanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorophenol with ethylene oxide under basic conditions to yield 2-(4-chlorophenoxy)ethanol . The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

化学反応の分析

Chlorophetanol undergoes various chemical reactions, including:

Oxidation: Chlorophetanol can be oxidized to form 4-chlorophenoxyacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 4-chlorophenoxyethanol using reducing agents like lithium aluminum hydride.

Substitution: Chlorophetanol can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common reagents and conditions used in these reactions include strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various derivatives of chlorophenoxy compounds, which have applications in different fields .

作用機序

クロロフェタノールの抗真菌活性は、主に真菌の細胞膜を破壊する能力に起因します。 この化合物は、真菌細胞膜の脂質二重層と相互作用し、膜の透過性を高め、細胞内容物の漏出を引き起こします。 これは最終的に細胞死につながります。 このプロセスに関与する分子標的や経路には、真菌細胞膜の主要な構成要素であるエルゴステロール合成の阻害が含まれます .

類似化合物との比較

クロロフェタノールは、次のような他の類似化合物と比較することができます。

クロロフェノール: クロロフェタノールと同様に、クロロフェノールは抗真菌剤として使用されます。 クロロフェタノールは、より広いスペクトルの活性があり、局所適用においてより効果的です。

フェノキシエタノール: この化合物は、化粧品や医薬品の防腐剤として使用されています。 クロロフェタノールと構造的に類似していますが、抗真菌特性はありません。

クロロベンゼン: クロロベンゼンは、溶媒や化学合成における中間体として使用されます。 抗真菌活性はありませんが、クロロフェタノールと構造的に関連しています。

クロロフェタノールのユニークさは、抗真菌特性と様々な用途における汎用性を組み合わせている点であり、様々な分野において貴重な化合物となっています .

特性

IUPAC Name |

2-(4-chlorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGSSUSEWOHAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38797-58-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(4-chlorophenyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38797-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1062047 | |

| Record name | Ethanol, 2-(4-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892-43-9 | |

| Record name | 2-(4-Chlorophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorophetanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11368 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-Chlorophenoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(4-chlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(4-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-CHLOROPHENOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q73I5T98DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

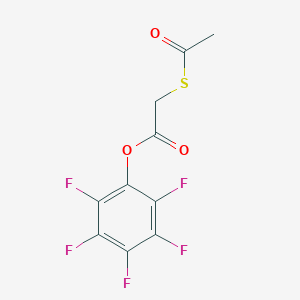

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

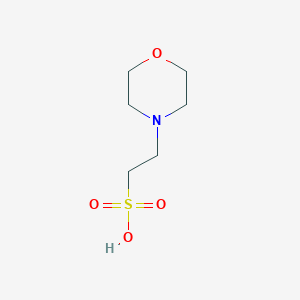

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)